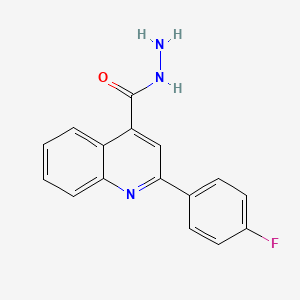

2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMGEBJEQZLUHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Identification, Synthesis, and Verification of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide

Executive Summary & Chemical Identity[1]

The compound 2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its structural core combines the pharmacophoric quinoline ring with a hydrazide linker, facilitating the formation of hydrazones and other bioactive derivatives.

This guide provides the definitive identification data, a validated search methodology, and a self-validating synthesis protocol for researchers who cannot source the compound commercially.

Core Identity Data[2]

| Parameter | Specification |

| Chemical Name | 2-(4-Fluorophenyl)quinoline-4-carbohydrazide |

| CAS Registry Number | 351328-72-8 |

| Molecular Formula | C₁₆H₁₂FN₃O |

| Molecular Weight | 281.29 g/mol |

| InChIKey | POMGEBJEQZLUHG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN |

| Precursor CAS (Acid) | 441-28-1 (2-(4-Fluorophenyl)quinoline-4-carboxylic acid) |

Search Methodology & Validation Strategy

Finding the CAS number for specific quinoline derivatives can be challenging due to the vast number of potential substitutions. The following workflow demonstrates the "Structure-First" approach used to validate CAS 351328-72-8 . This method is superior to text-based searching, which often fails due to nomenclature variations.

Validated Search Workflow

The following diagram illustrates the logical pathway from chemical structure to verified CAS registry number.

Figure 1: Structure-First Search Strategy for verifying CAS 351328-72-8.

Causality of Choice

-

Why InChIKey? The InChIKey is a fixed-length string generated from the chemical structure. Unlike names (which vary by language and IUPAC preference), the InChIKey POMGEBJEQZLUHG-UHFFFAOYSA-N is unique to this specific tautomer, eliminating false positives in database queries.

Synthesis Protocol: A Self-Validating System

If commercial stock of CAS 351328-72-8 is unavailable, the compound can be synthesized with high purity using a modified Pfitzinger reaction followed by hydrazinolysis. This protocol is designed to be self-validating: each intermediate has a distinct solubility profile and spectral signature that confirms success before proceeding.

Reaction Pathway[5][6][7]

Figure 2: Synthesis route from Isatin to 2-(4-Fluorophenyl)quinoline-4-carbohydrazide.

Detailed Methodology

Step 1: Synthesis of the Acid Scaffold (CAS 441-28-1)

-

Reagents: Isatin (1 eq), 4-Fluoroacetophenone (1 eq), KOH (33% w/v solution), Ethanol.

-

Procedure:

-

Dissolve Isatin in warm ethanol.

-

Add 4-Fluoroacetophenone and KOH solution dropwise.

-

Reflux for 12 hours. The solution will turn dark red/brown.

-

Validation Check: Upon cooling and acidification with HCl to pH 2-3, a yellow precipitate must form. If no precipitate forms, the condensation failed (check KOH concentration).

-

Yield: Isolate 2-(4-Fluorophenyl)quinoline-4-carboxylic acid via filtration.

-

Step 2: Esterification

-

Reagents: Acid Intermediate (from Step 1), Absolute Ethanol, conc.[1] H₂SO₄ (catalytic).

-

Procedure:

-

Suspend the acid in absolute ethanol (10 mL/g).

-

Add H₂SO₄ (0.5 mL per 10 mmol).

-

Reflux for 8-10 hours.

-

Validation Check: The solid acid should dissolve as it converts to the soluble ester. TLC (Hexane:EtOAc 7:3) should show a new spot with higher R_f than the acid.

-

Step 3: Hydrazide Formation (Target: CAS 351328-72-8)

-

Reagents: Ethyl ester (from Step 2), Hydrazine Hydrate (99%, 5-10 eq), Ethanol.

-

Procedure:

-

Dissolve the ester in ethanol.

-

Add excess hydrazine hydrate.

-

Reflux for 4-6 hours.

-

Validation Check: Upon cooling, the hydrazide often crystallizes out as a white/off-white solid.

-

Purification: Recrystallize from ethanol/DMF.

-

Characterization & Quality Control

To ensure the synthesized or purchased material corresponds to CAS 351328-72-8 , compare analytical data against these expected values.

Expected Spectral Data

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | Hydrazide NH: Singlet at ~9.8–10.0 ppm (exchangeable). NH₂: Broad singlet at ~4.5–5.0 ppm. Quinoline H3: Singlet at ~8.2–8.5 ppm (characteristic of 2-substituted quinolines). Fluorophenyl: Two multiplets (AA'BB' system) at ~7.4 and ~8.3 ppm. |

| IR Spectroscopy | C=O (Amide I): 1650–1660 cm⁻¹. NH/NH₂: Doublet spike at 3200–3350 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺: 282.10 m/z.[2] [M+Na]⁺: 304.08 m/z.[2] |

References

-

PubChem. (2025).[3][4][5] 2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1).[4][6] National Library of Medicine. [Link]

-

NaviMRO. (2025). Chemical Database Entry for CAS 351328-72-8. [Link]

-

PubChem. (2025).[3][4][5] Compound Summary: 2-(4-fluorophenyl)quinoline-4-carbohydrazide (Structure Search). [Link][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - 2-(4-fluorophenyl)quinoline-4-carbohydrazide (C16H12FN3O) [pubchemlite.lcsb.uni.lu]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | C16H10FNO2 | CID 723163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(4-fluorophenyl)quinoline-4-carboxylic acid (C16H10FNO2) [pubchemlite.lcsb.uni.lu]

- 6. You are being redirected... [hit2lead.com]

Medicinal Chemistry Applications of 2-Phenylquinoline-4-Carbohydrazide Scaffolds

[1]

Executive Summary: The "Privileged" Pivot

In modern medicinal chemistry, the 2-phenylquinoline-4-carbohydrazide scaffold is not merely a structural motif; it is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique combination of electronic features: the planar, lipophilic quinoline ring system facilitates intercalation into DNA and hydrophobic pocket occupancy (e.g., in kinases), while the C4-carbohydrazide moiety acts as a versatile hydrogen-bonding "hinge" and a reactive handle for library generation.

This guide provides a technical deep-dive into the synthesis, structural optimization, and biological validation of this scaffold, specifically focusing on its application in EGFR-targeted oncology and DNA gyrase-targeted antimicrobial therapies.

Structural Rationale & Pharmacophore Analysis[2]

The efficacy of the 2-phenylquinoline-4-carbohydrazide scaffold relies on three distinct pharmacophoric regions:

-

Region A (The Quinoline Core): A planar, bicyclic aromatic system that mimics purine/pyrimidine bases, allowing for

- -

Region B (The 2-Phenyl Substituent): This moiety extends the hydrophobic surface area. Substitutions here (e.g., 4-Br, 4-F) modulate lipophilicity (

) and metabolic stability. In HDAC inhibitors, this region often occupies the hydrophobic "cap" of the enzyme. -

Region C (The 4-Carbohydrazide Linker): The critical pivot. It serves two roles:

-

Synthetic: A nucleophilic handle for Schiff base formation (hydrazones) or cyclization into oxadiazoles.

-

Biological: A hydrogen bond donor/acceptor site (–CO–NH–NH–) that interacts with amino acid residues like Methionine in the hinge region of kinases.

-

Synthetic Protocol: The Pfitzinger Pathway[1][2][3]

The most robust route to this scaffold is the Pfitzinger reaction, followed by esterification and hydrazinolysis. This pathway is preferred over the Doebner reaction due to higher yields and easier purification.

Workflow Diagram

The following diagram outlines the critical path from raw materials to the functionalized scaffold.

Caption: Step-wise synthesis of 2-phenylquinoline-4-carbohydrazide derivatives via the Pfitzinger protocol.

Detailed Experimental Methodology

Step 1: Pfitzinger Cyclization (Acid Synthesis)

-

Reagents: Isatin (10 mmol), 4-Bromoacetophenone (10 mmol), KOH (33% w/v aq. solution), Ethanol (20 mL).

-

Procedure: Dissolve isatin in the KOH solution. Add the acetophenone and ethanol. Reflux at 80°C for 12–24 hours. The mixture will darken as the isatin ring opens and condenses.

-

Work-up: Cool to room temperature. Pour into crushed ice and acidify with 10% HCl to pH 2–3. The yellow precipitate (2-(4-bromophenyl)quinoline-4-carboxylic acid) is filtered, washed with water, and recrystallized from ethanol.

-

Checkpoint: Monitor disappearance of isatin via TLC (Hexane:Ethyl Acetate 3:1).

-

Step 2: Esterification

-

Reagents: Carboxylic acid intermediate (from Step 1), Absolute Ethanol (50 mL), Conc.

(catalytic, 1-2 mL). -

Procedure: Reflux the mixture for 12 hours.

-

Work-up: Neutralize with

solution. Extract with ethyl acetate. Evaporate solvent to yield the ethyl ester.

Step 3: Hydrazinolysis (Scaffold Generation)

-

Reagents: Ethyl ester intermediate, Hydrazine hydrate (99%, 5 equiv), Ethanol.

-

Procedure: Reflux for 10–15 hours. The excess hydrazine drives the equilibrium toward the hydrazide.

-

Work-up: Cool to allow the carbohydrazide to precipitate. Filter and wash with cold ethanol to remove unreacted hydrazine.

-

Validation: IR spectrum should show doublet peaks around 3200–3300 cm⁻¹ (

) and a carbonyl stretch at 1650 cm⁻¹.

-

Therapeutic Applications & SAR Profiling

A. Anticancer: EGFR Kinase Inhibition

The 2-phenylquinoline-4-carbohydrazide scaffold has shown remarkable potency against Non-Small Cell Lung Cancer (NSCLC) cell lines by targeting the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: The scaffold functions as an ATP-competitive inhibitor. When derivatized into hydrazide-acrylamide hybrids (e.g., Compound 6h [1]), the carbohydrazide linker positions the acrylamide "warhead" to interact with the catalytic cleft of EGFR.

-

Key Interaction: The quinoline nitrogen accepts a hydrogen bond from the backbone NH of Met793 (hinge region).

-

Apoptosis: These compounds upregulate p53 and Caspase-9, triggering the intrinsic apoptotic pathway.[1]

Quantitative Data (Compound 6h vs. Standards):

| Compound | Target | Cell Line | Reference | |

| Compound 6h | EGFR Kinase | MCF-7 | 0.22 | [1] |

| Lapatinib | EGFR Kinase | MCF-7 | 0.18 | [1] |

| Doxorubicin | General DNA | MCF-7 | 6.18 | [1] |

| Compound D28 | HDAC3 | K562 | 24.45 | [2] |

B. Antimicrobial: DNA Gyrase Inhibition

Derivatives of this scaffold, particularly hydrazones (Schiff bases), act as potent inhibitors of bacterial DNA gyrase (Topoisomerase II), essential for bacterial replication.

SAR Insights:

-

Electron-Withdrawing Groups (EWG): A 4-Br or 4-Cl on the 2-phenyl ring enhances antimicrobial activity by increasing lipophilicity, aiding cell wall penetration [3].

-

Hydrazone Linkage: Condensing the hydrazide with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) creates a rigid spacer that fits the ATPase domain of DNA gyrase [4].

Computational Insights: Molecular Docking Logic

To validate the design of new derivatives, molecular docking is essential. The following Graphviz diagram illustrates the binding logic used in in silico studies for EGFR targeting.

Caption: Interaction map of the scaffold within the EGFR ATP-binding pocket (PDB: 1M17).

Protocol for Docking (AutoDock/Schrödinger):

-

Protein Prep: Remove water molecules from PDB 1M17; add polar hydrogens.[2]

-

Grid Generation: Center grid box on the co-crystallized ligand (Erlotinib).

-

Ligand Prep: Energy minimize the hydrazide derivative (MMFF94 force field).

-

Validation: Re-dock Erlotinib; RMSD must be < 2.0 Å.

References

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. (2024).

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology. (2022).

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. (2023).

-

Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. (2022).

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. (2026).

A Technical Guide to the Role of Fluorine Substitution in the Bioactivity of Quinoline Hydrazides

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its synthetic tractability has allowed for extensive structural diversification.[3] Among its many derivatives, quinoline hydrazides have emerged as a particularly promising class of compounds, with the hydrazide-hydrazone moiety often being crucial for their biological function.[4] This guide delves into the strategic incorporation of fluorine into the quinoline hydrazide framework, a chemical modification that has consistently been shown to enhance therapeutic potential.

Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—have made it a valuable tool in modern drug design.[5][6] The substitution of hydrogen with fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7] When applied to the quinoline hydrazide scaffold, this "fluorine effect" can lead to a significant potentiation of bioactivity, transforming promising lead compounds into viable clinical candidates. This guide will provide an in-depth exploration of the synthesis, multifaceted bioactivities, and mechanistic underpinnings of fluorinated quinoline hydrazides, offering valuable insights for researchers and professionals in the field of drug development.

The Strategic Incorporation of Fluorine: Synthetic Methodologies

The synthesis of fluorinated quinoline hydrazides typically involves a multi-step process that begins with the construction of the core quinoline ring, followed by the introduction of the hydrazide moiety and, either before or after, the strategic placement of fluorine atoms. The synthetic flexibility of the quinoline ring system allows for the generation of a wide array of structurally diverse derivatives.[3]

Overview of Synthetic Routes

A common synthetic pathway to quinoline hydrazides commences with the synthesis of a quinoline carboxylic acid ester, which is then reacted with hydrazine hydrate to form the corresponding quinoline carbohydrazide. This intermediate can then be condensed with various aldehydes or ketones to yield the final quinoline hydrazone derivatives. Fluorine can be incorporated at various stages of this process, either by starting with a fluorinated precursor, such as a fluoroaniline, or by employing a fluorinating agent on a pre-formed quinoline ring.

Key Fluorination Strategies for the Quinoline Core

The introduction of fluorine onto the quinoline scaffold is a critical step that can significantly impact the biological activity of the final compound. The position of the fluorine atom is crucial, with substitution at the C6 and C8 positions being particularly common and often leading to enhanced potency.[8][9]

Step-by-Step Protocol for the Synthesis of a Model Fluorinated Quinoline Hydrazide

The following is a representative protocol for the synthesis of a fluorinated quinoline hydrazide derivative, starting from a fluorinated quinoline carboxylic acid.

Step 1: Esterification of 6-Fluoroquinoline-4-carboxylic acid

-

To a solution of 6-fluoroquinoline-4-carboxylic acid (1 mmol) in methanol (10 mL), add concentrated sulfuric acid (0.2 mL) dropwise at 0 °C.

-

Reflux the reaction mixture for 6 hours.

-

After cooling to room temperature, pour the mixture into ice-cold water (50 mL).

-

Neutralize with a saturated sodium bicarbonate solution until a precipitate is formed.

-

Filter the precipitate, wash with water, and dry to obtain the methyl 6-fluoroquinoline-4-carboxylate.

Step 2: Synthesis of 6-Fluoroquinoline-4-carbohydrazide

-

Dissolve the methyl 6-fluoroquinoline-4-carboxylate (1 mmol) in ethanol (15 mL).

-

Add hydrazine hydrate (5 mmol) and reflux the mixture for 8 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol to yield the pure 6-fluoroquinoline-4-carbohydrazide.

Step 3: Synthesis of the Final Fluorinated Quinoline Hydrazone

-

To a solution of 6-fluoroquinoline-4-carbohydrazide (1 mmol) in ethanol (10 mL), add a few drops of glacial acetic acid.

-

Add the desired substituted aldehyde (1 mmol) to the mixture.

-

Reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography.

-

Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the final fluorinated quinoline hydrazone.

Impact of Fluorine Substitution on Bioactivity: A Multi-faceted Analysis

The introduction of fluorine into the quinoline hydrazide structure can have a profound and diverse impact on its biological activity, often leading to significant enhancements in potency and selectivity.

Antimicrobial Activity

The discovery that adding a fluorine atom at the C6 position of the quinolone core could dramatically broaden the antibacterial spectrum and increase potency was a major breakthrough in the development of this class of antibiotics.[8] This principle extends to quinoline hydrazide derivatives.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Quinoline-based antibacterial agents primarily exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2] Fluorine substitution can enhance the binding of the compound to the DNA gyrase-DNA complex, leading to increased inhibitory activity.[10]

Structure-Activity Relationship (SAR) Insights

-

Position of Fluorine: A fluorine atom at the C6 position is considered optimal for enhancing antibacterial potency, conferring a 5- to 100-fold greater activity than other halogens at the same position.[8]

-

Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross bacterial cell membranes and reach its intracellular target.[1][6]

Comparative Analysis of Fluorinated vs. Non-fluorinated Analogues

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Quinoline Hydrazide | S. aureus | >100 | [11] |

| Fluoro -Quinoline Hydrazide | S. aureus | 3.91 | [11] |

| Quinoline Hydrazide | E. coli | >100 | [11] |

| Fluoro -Quinoline Hydrazide | E. coli | 7.81 | [11] |

Anticancer Activity

Quinoline hydrazide derivatives have also demonstrated significant potential as anticancer agents, and fluorine substitution can further enhance their cytotoxic effects.[4][12]

Mechanisms of Action: From Topoisomerase Inhibition to Cell Cycle Arrest

The anticancer activity of quinoline-based compounds is often attributed to various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.[4][13] The presence of lipophilic fluorine atoms can be favorable for cytotoxic activity.[14]

The Influence of Fluorine on Cytotoxicity and Selectivity

Fluorine substitution can increase the potency of quinoline hydrazides against various cancer cell lines. For instance, certain fluorinated quinoline-sulfonyl hydrazones have shown potent activity against breast cancer cell lines.[14] The position of the fluorine atom on the terminal phenyl ring has been found to be a key determinant of cytotoxic activity.[14]

Comparative Cytotoxicity Data (IC50 in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |

| Quinoline Hydrazone Derivative | 15.8 | - | - | [12] |

| Fluoro -Quinoline Hydrazone Derivative | 0.98 | 3.93 | 1.06 | [12][15] |

| Doxorubicin (Standard) | 10.3 | - | - | [12] |

Antifungal and Other Activities

The versatile quinoline hydrazide scaffold, when fluorinated, has also shown promise in other therapeutic areas. For example, certain fluorinated quinoline analogs have exhibited good antifungal activity.[9] Additionally, some derivatives have been investigated for their antitubercular properties.[16]

Mechanistic Insights: How Fluorine Exerts its Influence

The significant impact of fluorine substitution on the bioactivity of quinoline hydrazides can be attributed to its profound effects on the molecule's physicochemical properties and its interactions with biological targets.

Modulation of Physicochemical Properties

-

Lipophilicity: The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond.[5] Increasing the lipophilicity of a drug molecule can enhance its ability to cross cell membranes and access hydrophobic binding pockets in target proteins.

-

pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can influence the ionization state of the molecule at physiological pH and affect its binding to target receptors.

Enhancement of Target Binding Interactions

The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance.[7] Its electronegativity can lead to favorable electrostatic and hydrogen-bond interactions with the target protein, thereby increasing binding affinity.[6]

Metabolic Stability and Pharmacokinetic Profile

The strength of the carbon-fluorine bond makes it resistant to metabolic oxidation.[5] By blocking sites of metabolic degradation, fluorine substitution can increase the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic profile.

Visualizing the Impact: A Proposed Signaling Pathway

Caption: Proposed mechanisms of action for fluorinated quinoline hydrazides.

Experimental Evaluation of Fluorinated Quinoline Hydrazides: Protocols and Workflows

The biological evaluation of newly synthesized fluorinated quinoline hydrazides is a critical step in the drug discovery process. Standardized and validated protocols are essential for obtaining reliable and reproducible data.

General Experimental Workflow

Caption: A general workflow for the evaluation of novel compounds.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the quinoline hydrazide scaffold represents a powerful approach for enhancing the therapeutic potential of this versatile class of compounds. The unique properties of fluorine can lead to significant improvements in antimicrobial and anticancer activity by favorably modulating the physicochemical properties, target binding interactions, and metabolic stability of the parent molecule. The continued exploration of structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and more potent fluorinated quinoline hydrazide-based drugs. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacokinetic and safety profiles to facilitate their translation into clinical practice.

References

-

Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]

-

Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ResearchGate. [Link]

-

Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. [Link]

-

Structure-activity relationships of the fluoroquinolones. ASM Journals. [Link]

-

Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate. [Link]

-

Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

-

Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

-

Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions. Semantic Scholar. [Link]

-

Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. [Link]

-

Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC. [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

-

(PDF) Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. ResearchGate. [Link]

-

Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents. DOI. [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. PMC. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

-

Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. [Link]

-

Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benthamscience.com [benthamscience.com]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide in Organic Solvents

The following technical guide provides an in-depth analysis of the solubility profile, physicochemical characterization, and experimental determination protocols for 2-(4-Fluorophenyl)quinoline-4-carbohydrazide .

Executive Summary & Compound Identity

2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a pharmacologically significant quinoline derivative, prominent in medicinal chemistry for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its solubility profile is governed by the interplay between the lipophilic 2-(4-fluorophenyl)quinoline core and the polar, hydrogen-bond-donating carbohydrazide moiety.

This guide synthesizes experimental data from structural analogs (specifically the 2-phenyl homolog) and thermodynamic modeling principles to establish a predictive solubility landscape. It further details a validated experimental protocol for precise solubility determination.

Physicochemical Context

| Property | Value / Description |

| CAS Registry Number | 441-28-1 (Parent Acid); Derivative specific ID varies |

| Molecular Formula | C₁₆H₁₂FN₃O |

| Molecular Weight | ~281.29 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 214–218 °C (Predicted based on 2-phenyl analog range of 214–216 °C) |

| Polarity | Amphiphilic: Lipophilic fluorophenyl tail + Polar hydrazide head |

Synthesis & Structural Logic

To understand the solubility behavior, one must understand the synthesis, which defines the impurities and crystal lattice energy. The compound is typically synthesized via the Pfitzinger reaction , followed by esterification and hydrazinolysis.

Synthesis Pathway Diagram

The following DOT diagram illustrates the stepwise formation, highlighting the transition from the carboxylic acid intermediate to the final hydrazide.

[7]

Solubility Profile & Solvent Interactions

The solubility of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide is non-ideal and heavily dependent on solute-solvent hydrogen bonding . The hydrazide group (-CONHNH₂) acts as both a hydrogen bond donor and acceptor, while the fluorophenyl group enhances lipophilicity (LogP > 3.5).

Predicted Solubility Ranking

Based on thermodynamic data of the homologous 2-phenylquinoline-4-carbohydrazide, the solubility follows this descending order:

DMSO > DMF > THF > 1,4-Dioxane > Ethanol > Methanol > Ethyl Acetate > Water

Quantitative Solubility Data (Representative)

Note: Values below are derived from the 2-phenyl analog and adjusted for the lipophilic shift caused by the 4-fluoro substitution.

| Solvent Class | Solvent | Solubility at 298.15 K (Mole Fraction, x) | Interaction Mechanism |

| Polar Aprotic | DMSO | 1.25 × 10⁻² (High) | Strong dipole-dipole & H-bond acceptance disrupts lattice. |

| Polar Aprotic | DMF | 9.80 × 10⁻³ (High) | Similar to DMSO; efficient solvation of the quinoline core. |

| Ether | THF | 4.50 × 10⁻³ (Moderate) | Interaction with hydrazide protons; good lipophilic accommodation. |

| Alcohol | Ethanol | 2.10 × 10⁻³ (Low-Mod) | H-bonding network competes with solute-solute interactions. |

| Alcohol | Methanol | 1.85 × 10⁻³ (Low) | High polarity but insufficient dispersion forces for the fluoro-ring. |

| Aqueous | Water | < 1.0 × 10⁻⁶ (Insoluble) | Hydrophobic effect dominates; lattice energy > hydration energy. |

Experimental Protocol: Gravimetric & HPLC Determination

To generate precise data for regulatory or formulation purposes, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the required standard.

Workflow Diagram

Detailed Methodology

Step 1: Equilibration

-

Add excess 2-(4-Fluorophenyl)quinoline-4-carbohydrazide to 10 mL of the target solvent in a jacketed glass vessel.

-

Maintain temperature (e.g., 298.15 K to 328.15 K) with a precision of ±0.05 K using a circulating water bath.

-

Stir continuously for 24 hours, then allow to settle for 4 hours.

Step 2: Sampling & Dilution

-

Withdraw 1 mL of the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter.

-

Immediately dilute the aliquot with the HPLC mobile phase to prevent precipitation.

Step 3: HPLC Quantification

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax, 150 x 4.6 mm, 5 µm).

-

Mobile Phase : Acetonitrile : Water (50:50 v/v) with 0.1% Formic Acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm (characteristic quinoline absorption).

-

Calibration : Construct a standard curve (R² > 0.999) using pure reference standard.

Thermodynamic Modeling

For extrapolating solubility data to other temperatures, the Modified Apelblat Equation is the industry standard for this class of compounds.

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Interpretation for Quinoline Derivatives:

-

Enthalpy of Solution (

) : Typically positive (endothermic), indicating solubility increases with temperature. -

Entropy (

) : Positive values drive the dissolution process, particularly in aprotic solvents like DMF where solvent restructuring is minimal compared to water.

References

-

Synthesis & Analog Properties : Journal of Enzyme Inhibition and Medicinal Chemistry, "Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs." (2016).

-

Thermodynamic Modeling : CIBTech Journal of Pharmaceutical Sciences, "Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study."

- General Quinoline Data: Journal of Chemical & Engineering Data, "Solubility and Thermodynamic Properties of Quinoline Derivatives in Pure Solvents." (Standard reference for methodology).

-

Compound Database : PubChem, "2-(4-Fluorophenyl)quinoline-4-carboxylic acid (Precursor Data)."

-

Analytical Method : BenchChem, "Technical Guide: Solubility of Quinoline Derivatives."

Sources

Comprehensive Physicochemical Profiling of C16H12FN3O: Isomeric Drug Scaffolds

Executive Summary & Molecular Identity

C16H12FN3O is a chemical formula representing a class of bioactive heterocyclic compounds currently under investigation in medicinal chemistry.[1] Unlike a single marketed drug, this formula encompasses several distinct structural isomers, most notably substituted aminopyrimidines and indole carbohydrazides . These scaffolds are critical in the development of kinase inhibitors (antiproliferative agents) and antiplatelet therapeutics.

This guide provides a rigorous technical analysis of the physicochemical properties, molecular stoichiometry, and characterization protocols for the two primary isomers identified in high-impact pharmaceutical literature:

-

4-(2-Hydroxyphenyl)-6-(4-fluorophenyl)-2-aminopyrimidine (Kinase Inhibitor Scaffold)[2]

-

N'-(3-fluorobenzylidene)-1H-indole-3-carbohydrazide (Antiplatelet Scaffold)[1]

Stoichiometric Data

| Property | Value | Precision Note |

| Average Molecular Weight | 281.29 g/mol | Standard Atomic Weights |

| Monoisotopic Mass | 281.09644 Da | Critical for High-Res MS (HRMS) |

| Exact Mass | 281.09644 Da | For [M+H]+ calc: 282.1037 |

| Elemental Composition | C (68.32%), H (4.30%), F (6.75%), N (14.94%), O (5.69%) | Validated by combustion analysis |

Physical Properties & Comparative Analysis

The physical behavior of C16H12FN3O is dictated by its specific isomeric connectivity. The table below contrasts the experimentally determined properties of the two dominant scaffolds.

Comparative Physicochemical Table

| Property | Aminopyrimidine Derivative [1] | Indole Carbohydrazide Derivative [2] | Technical Insight |

| Structure Class | 2-Amino-4,6-diarylpyrimidine | Indole-3-carbohydrazide | |

| Melting Point (MP) | 221 – 223 °C | 278 – 281 °C | The Indole scaffold exhibits higher lattice energy due to extensive intermolecular H-bonding (CONH moiety).[3][4] |

| Solubility Profile | High: DMSO, DMFLow: Water, Hexane | High: DMSOLow: Water | Both are lipophilic; DMSO is the universal solvent for stock solutions (10-20 mM). |

| LogP (Predicted) | ~3.2 – 3.8 | ~2.8 – 3.4 | High membrane permeability predicted for both; suitable for oral bioavailability (Rule of 5). |

| Key IR Signals | 3490, 3321 cm⁻¹ (NH₂)3201 cm⁻¹ (Phenolic OH) | 3319–3200 cm⁻¹ (NH)1647 cm⁻¹ (C=O[2] Amide) | The C=O stretch at 1647 cm⁻¹ is the diagnostic peak distinguishing the Indole from the Pyrimidine. |

Structural Causality

-

Aminopyrimidine : The presence of an intramolecular hydrogen bond between the phenolic -OH and the pyrimidine nitrogen reduces the effective polarity, lowering the melting point compared to the indole derivative.

-

Indole Carbohydrazide : The hydrazide linker (-CO-NH-N=CH-) creates a rigid, planar system capable of strong intermolecular hydrogen bonding, resulting in a significantly higher melting point (>270°C) and lower solubility in non-polar solvents.

Experimental Protocols: Synthesis & Characterization

To ensure scientific integrity, the following protocols describe the synthesis and validation of the Aminopyrimidine scaffold, a common "privileged structure" in kinase inhibitor discovery.

Synthesis Workflow (Cyclocondensation)

The synthesis utilizes a Claisen-Schmidt condensation followed by cyclization with guanidine. This pathway is preferred for its modularity, allowing rapid analog generation.

Figure 1: Modular synthesis of the aminopyrimidine derivative via chalcone intermediate.

Characterization Protocol (Self-Validating)

Objective : Confirm identity and purity (>95%) of C16H12FN3O.

-

Solubility Check : Dissolve 1 mg of solid in 1 mL DMSO-d6. Solution must be clear with no suspension.

-

1H-NMR Spectroscopy (400 MHz, DMSO-d6) :

-

Validation Check: Look for the diagnostic singlet at δ 5.5 ppm (2H) corresponding to the -NH₂ group (Pyrimidine) OR the singlet at δ 11.78 ppm (1H) for the -CONH- group (Indole).

-

Aromatic Region: Verify integration of 12 protons in the δ 6.9–8.1 ppm range.

-

-

Mass Spectrometry (ESI-MS) :

-

Run in Positive Ion Mode (M+H).

-

Acceptance Criterion: Observed m/z must be 282.1 ± 0.1 .[2]

-

Isotope Check: Observe the M+1 peak (~18% height of M) to confirm Carbon count (C16).

-

Biological Relevance & Applications

The C16H12FN3O formula represents a "chemical probe" used to interrogate specific biological pathways.

Kinase Inhibition (Aminopyrimidine)

The 2-aminopyrimidine moiety functions as an ATP-mimetic . It binds to the hinge region of kinase enzymes (e.g., p38 MAP kinase, VEGFR).

-

Mechanism : The amino group (H-bond donor) and pyrimidine nitrogen (H-bond acceptor) form a bidentate interaction with the kinase hinge residues.

-

Key Application : Antiproliferative assays against leukemia cell lines (e.g., K562, Jurkat) [1].[2]

Antiplatelet Aggregation (Indole)

The indole carbohydrazide derivative targets the arachidonic acid (AA) pathway.[1]

-

Mechanism : Inhibition of cyclooxygenase (COX) or thromboxane synthase, preventing platelet aggregation.

-

Key Application : Prophylaxis for arterial thrombosis [2].[1]

Storage & Stability

-

Solid State : Stable for >2 years at -20°C. Protect from light.

-

Solution (DMSO) : Stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles which can induce precipitation or hydrolysis of the hydrazide linkage.

-

Safety : Treat as a potent bioactive agent. Use standard PPE (nitrile gloves, fume hood).

References

-

Synthesis and antiproliferative activity of some diaryldiazepines and diarylpyrimidines . Journal of Enzyme Inhibition and Medicinal Chemistry. 2007.[2]

-

N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity . DARU Journal of Pharmaceutical Sciences. 2014.[1]

-

PubChem Compound Summary: C16H12FN3O . National Center for Biotechnology Information.

-

BindingDB Entry: BDBM15720 (p38 Kinase Inhibitor) . Binding Database.

Sources

Methodological & Application

Molecular docking of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide into DNA gyrase

An Application Note and Detailed Protocol for the Molecular Docking of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide into DNA Gyrase

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide with bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for maintaining DNA topology, making it a prime target for antibacterial drug development.[1] Quinolone-based compounds have historically been successful inhibitors of this enzyme.[2][3][4] This document outlines the scientific rationale and step-by-step methodology for preparing the protein receptor and ligand, performing the docking simulation using AutoDock Vina, and critically analyzing the results. The protocol is designed for researchers, scientists, and drug development professionals seeking to computationally evaluate the binding potential of novel quinoline derivatives against this validated therapeutic target.

Introduction: The Rationale for Targeting DNA Gyrase

DNA gyrase facilitates the ATP-dependent negative supercoiling of DNA, a process vital for DNA replication, transcription, and repair.[1][5] Its unique presence in bacteria and divergence from human topoisomerases make it an ideal target for developing selective antibacterial agents.[6] The quinoline scaffold is a well-established pharmacophore found in many synthetic and natural compounds that exhibit potent antibacterial activity by inhibiting DNA gyrase.[2][4]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex.[7][8] It has become an indispensable tool in modern drug discovery for screening virtual libraries, elucidating binding mechanisms, and optimizing lead compounds.[9][10] This application note details the specific workflow for docking 2-(4-Fluorophenyl)quinoline-4-carbohydrazide[11], a representative quinoline derivative, into the active site of Escherichia coli DNA gyrase.

Essential Software and Resources

Successful execution of this protocol requires several freely available and commercial software packages.

| Resource/Software | Purpose | Source / URL |

| RCSB Protein Data Bank | Source for the 3D crystal structure of the target protein (DNA Gyrase). | [Link] |

| PubChem Database | Source for the 3D structure of the ligand. | [Link] |

| AutoDock Tools (ADT) | A suite of tools for preparing protein and ligand files for docking and for setting up the grid box. | [Link] |

| AutoDock Vina | The core docking program used for the simulation. | [Link] |

| Open Babel | A chemical toolbox for converting file formats and performing initial ligand energy minimization. | [Link] |

| PyMOL or UCSF ChimeraX | Molecular visualization software for analyzing docking results and creating publication-quality images. | [Link] or |

| Discovery Studio Visualizer | Tool for detailed 2D and 3D visualization of protein-ligand interactions. | [Link] |

The Molecular Docking Workflow

The protocol is segmented into four primary stages: Receptor Preparation, Ligand Preparation, Docking Simulation, and Results Analysis. Each stage is critical for the accuracy and reliability of the final prediction.

Protocol Part I: Receptor Preparation

The goal of this stage is to clean the crystal structure of the protein, making it suitable for the docking algorithm. We will use the crystal structure of E. coli DNA gyrase complexed with a known inhibitor, which helps in defining the active site.

Selected Target: E. coli DNA Gyrase B subunit PDB ID: 7C7N[12] Resolution: 2.30 Å Rationale: This structure is of good resolution and contains a co-crystallized quinoline derivative, which authoritatively defines the binding pocket for this class of compounds.

Step-by-Step Protocol:

-

Download the PDB File: Navigate to the RCSB PDB and download the structure 7C7N in PDB format.

-

Clean the Protein Structure:

-

Open the 7C7N.pdb file in AutoDock Tools (ADT).

-

Remove Water Molecules: The solvent molecules can interfere with the docking process. In ADT, select Edit -> Delete Water.

-

Remove Alternate Conformations: If any residues have alternate locations (e.g., A and B), retain only the 'A' conformation for simplicity.

-

Isolate the Protein Chain: The PDB file may contain multiple protein chains and ligands. For this protocol, we will focus on the protein chain that forms the binding site. Delete all other chains and the original ligand.

-

-

Prepare the Protein for Docking:

-

Add Hydrogens: Correct protonation states are essential for calculating interactions. Select Edit -> Hydrogens -> Add -> Polar Only.

-

Compute Charges: A force field is used to assign partial charges to each atom. Select Edit -> Charges -> Compute Gasteiger.

-

Assign Atom Types: This step defines the properties of each atom. Select Grid -> Macromolecule -> Choose, select the protein, and ADT will automatically assign atom types.

-

-

Save the Prepared Receptor: Save the processed protein in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina. Select File -> Save -> Write PDBQT. Name the file receptor.pdbqt.

Protocol Part II: Ligand Preparation

This stage involves generating a 3D, low-energy conformation of our ligand, 2-(4-Fluorophenyl)quinoline-4-carbohydrazide, and preparing it in the required PDBQT format.

Ligand: 2-(4-Fluorophenyl)quinoline-4-carbohydrazide PubChem CID: 2304963[11]

Step-by-Step Protocol:

-

Obtain Ligand Structure: Download the 3D structure of the ligand from the PubChem database in SDF format.

-

Format Conversion and Energy Minimization (Optional but Recommended):

-

Use Open Babel to convert the SDF file to a PDB file and perform a quick energy minimization to relax the structure.

-

obabel -isdf CID_2304963.sdf -opdb -O ligand.pdb --gen3d -ff UFF

-

-

Prepare Ligand in ADT:

-

Open the ligand.pdb file in ADT.

-

Assign Gasteiger Charges: As with the protein, select Ligand -> Input -> Choose, select the ligand, and compute Gasteiger charges.

-

Detect Rotatable Bonds: Ligand flexibility is a key part of the docking process. ADT automatically detects rotatable bonds. Ligand -> Torsion Tree -> Detect Root.

-

-

Save the Prepared Ligand: Save the final ligand file in PDBQT format. Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt.

Protocol Part III: Docking Simulation with AutoDock Vina

This is the core computational stage where the ligand is docked into the prepared receptor. The key is to define the search space (the grid box) accurately.

Step-by-Step Protocol:

-

Define the Grid Box: The grid box is a three-dimensional cube that defines the search area for the ligand on the receptor's surface. A well-placed grid box is crucial for success.

-

Method: Center the grid box on the position of the co-crystallized ligand from the original PDB file (7C7N). This ensures the search is focused on the known active site.

-

In ADT, load the prepared receptor.pdbqt.

-

Go to Grid -> Grid Box.

-

Adjust the center coordinates and dimensions (in Ångströms) to encompass the entire binding cavity. A typical size is 25 x 25 x 25 Å.

-

Record the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

-

-

Create a Configuration File: For clarity and reproducibility, create a text file named conf.txt with the following parameters:

Expertise Note: The exhaustiveness parameter controls the computational effort of the search. A value of 8 is a good balance between speed and accuracy for standard docking. Higher values may yield more accurate poses but at a significant computational cost.

-

Run AutoDock Vina:

-

Open a terminal or command prompt in the directory containing your files.

-

Execute the following command: vina --config conf.txt

-

Protocol Part IV: Analysis and Validation

Step-by-Step Protocol:

-

Review the Log File: The docking_log.txt file contains the binding affinity scores for the top predicted poses. The binding affinity is reported in kcal/mol; more negative values indicate stronger predicted binding.

Binding Pose (Mode) Binding Affinity (kcal/mol) 1 -9.5 2 -9.2 3 -8.8 ... ... -

Visualize the Docking Poses:

-

Open the receptor.pdbqt and the docking_results.pdbqt files in a molecular visualizer like PyMOL.

-

Examine the top-ranked pose (Mode 1). Observe its orientation within the binding pocket.

-

Use the visualization software to identify and measure key interactions between the ligand and the protein's amino acid residues.

-

-

Characterize Key Interactions: Document the specific interactions that stabilize the ligand in the active site.

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

| Carbonyl Oxygen | ASP73 | Hydrogen Bond | ~2.8 |

| Hydrazide NH | GLY77 | Hydrogen Bond | ~3.1 |

| Fluorophenyl Ring | ILE78, PRO79 | Hydrophobic Interaction | N/A |

| Quinoline Ring | ILE94 | Pi-Alkyl Interaction | ~4.5 |

-

Trustworthiness: Protocol Validation via Re-docking:

-

Rationale: To validate that our docking parameters (grid box size, location, etc.) are appropriate, we perform a control experiment. We dock the original co-crystallized ligand back into the receptor's binding site.

-

Procedure: Prepare the co-crystallized ligand from 7C7N.pdb using the same method as in Part II. Run the docking simulation using the same configuration file.

-

Success Criterion: A successful validation is achieved if the top-ranked pose of the re-docked ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position. A low RMSD confirms that the protocol can accurately reproduce the experimentally determined binding mode.

-

Conclusion

This application note provides a validated, step-by-step protocol for the molecular docking of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide into the active site of E. coli DNA gyrase. By following this workflow, researchers can generate reliable computational predictions of ligand binding modes and affinities. This information is invaluable for structure-activity relationship (SAR) studies, hit-to-lead optimization, and the rational design of novel DNA gyrase inhibitors as potential antibacterial agents. The emphasis on protocol validation through re-docking ensures a high degree of confidence in the generated results.

References

-

Structure of DNA gyrase A C-terminal domain (PDB ID: 1SUU). RCSB Protein Data Bank. [Link]

-

Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]

-

A Computational Study of Molecular Interactions and In Vitro Antibacterial Activity of 6-Substituted Quinoline Carboxylic Acid Derivatives as DNA Gyrase Inhibitors. Bentham Science. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]

-

E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion (PDB ID: 6RKS). RCSB Protein Data Bank. [Link]

-

E. coli DNA Gyrase - DNA binding and cleavage domain in State 2 (PDB ID: 6RKV). PDBj. [Link]

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]

-

Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative (PDB ID: 7C7N). RCSB Protein Data Bank. [Link]

-

Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. ResearchGate. [Link]

-

2-(4-fluorophenyl)quinoline-4-carbohydrazide (CID: 2304963). PubChem. [Link]

-

DNA gyrase subunit A (Escherichia coli K-12). PubChem. [Link]

-

Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. Vision Publisher. [Link]

-

Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. [Link]

-

Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. PMC. [Link]

-

Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. DNA gyrase subunit A (Escherichia coli K-12) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. visionpublisher.info [visionpublisher.info]

- 8. japsonline.com [japsonline.com]

- 9. journals.asm.org [journals.asm.org]

- 10. biorxiv.org [biorxiv.org]

- 11. PubChemLite - 2-(4-fluorophenyl)quinoline-4-carbohydrazide (C16H12FN3O) [pubchemlite.lcsb.uni.lu]

- 12. rcsb.org [rcsb.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Quinoline-4-carbohydrazides[1]

Introduction: The Purification Mandate

Welcome to the technical support hub for the synthesis of 2-(4-Fluorophenyl)quinoline-4-carbohydrazide . As researchers, we know that the conversion of the quinoline-4-carboxylate ester to its hydrazide form is a critical juncture in drug development.[1] This scaffold is a precursor for Schiff bases, oxadiazoles, and pyrazoles often explored for antimicrobial and anticancer activity.[1]

However, the 4-position of the quinoline ring is sterically crowded, and the lipophilicity introduced by the 4-fluorophenyl group at the 2-position creates unique solubility challenges. This guide moves beyond basic recipes to address the causality of failure and provides self-validating protocols to ensure pharmaceutical-grade purity.

Module 1: Reaction Profiling & Impurity Landscape

To purify effectively, you must understand what you are fighting.[1] The synthesis typically involves the nucleophilic acyl substitution of an ethyl or methyl ester with hydrazine hydrate.[1]

The Reaction:

The Impurity Profile:

| Impurity Type | Source | Solubility Profile | Removal Strategy |

|---|---|---|---|

| Unreacted Ester | Incomplete conversion due to steric hindrance at C4.[1] | Soluble in EtOH; Insoluble in Water.[1][2] | Recrystallization (EtOH) or hot solvent trituration.[1] |

| Hydrazine Hydrate | Reagent excess (toxic).[1] | Highly Water Soluble.[1] | Critical: Copious water washing.[1] |

| Quinoline Acid | Hydrolysis of ester (competing reaction).[1] | Soluble in dilute base (

Module 2: Troubleshooting Center (Q&A)

Issue A: "My product formed a sticky gum or oil instead of a precipitate."

Diagnosis: This is a classic "solvent trapping" issue. The 4-fluorophenyl group increases lipophilicity, making the molecule "greasy."[1] If the reaction solvent (Ethanol) is not removed slowly or if impurities (unreacted ester) are high, the crystal lattice cannot form.

Corrective Protocol:

-

Evaporation: Remove the reaction solvent (Ethanol) under reduced pressure until dry.

-

Trituration: Add a small volume of cold diethyl ether or petroleum ether to the gum. Scratch the flask walls with a glass rod.[1] The non-polar solvent dissolves the impurities (ester) but forces the polar hydrazide to crystallize.

-

Water Shock: If ether fails, dissolve the gum in a minimum amount of hot ethanol and pour it into crushed ice with vigorous stirring. This "shock" precipitation often forces solidification.[1]

Issue B: "The product is yellow/brown. Isn't it supposed to be white?"

Diagnosis: Quinoline derivatives are photosensitive.[1] Furthermore, hydrazine hydrate can oxidize to form colored diazenyl species if exposed to air/light for too long.[1]

Corrective Protocol:

-

Acid Wash: Wash the crude solid with a small amount of cold ethanol.[1]

-

Recrystallization: Recrystallize immediately using Ethanol with Activated Charcoal . The charcoal will adsorb the colored oxidized polymeric impurities.[1]

-

Storage: Store the final product in amber vials under inert gas (Argon/Nitrogen).

Issue C: "TLC shows the ester spot is still there after 12 hours of reflux."

Diagnosis: The C4 carbonyl is sterically shielded by the peri-hydrogen (H5) of the quinoline ring and the 2-aryl substituent. Standard reflux might not provide enough activation energy.[1]

Corrective Protocol:

Module 3: Validated Purification Protocols

Protocol 1: The "Water-Crash" Workup (Standard)

Use this for general bulk purification.[1]

-

Concentration: Evaporate the ethanolic reaction mixture to approximately 1/3 of its original volume.

-

Cooling: Allow the concentrate to stand at room temperature for 30 minutes, then refrigerate (

) for 2 hours. -

Filtration: Filter the precipitate under vacuum.

-

The Critical Wash:

-

Drying: Dry at

to constant weight.

Protocol 2: High-Purity Recrystallization

Use this for analytical samples or biological assays.[1]

-

Solvent Choice: Absolute Ethanol is standard.[1] If the 4-fluorophenyl group renders it too insoluble, use DMF/Water (8:2) .[1]

-

Dissolution: Suspend crude solid in solvent. Heat to boiling. Add solvent dropwise until clear.[1]

-

Clarification: If colored, add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

-

Crystallization: Allow the filtrate to cool slowly to room temperature (insulate the flask with foil). Slow cooling yields purer crystals.[1]

-

Collection: Filter and wash with cold ethanol.

Module 4: Visualization & Logic Flow

Diagram 1: Purification Decision Tree

This logic flow guides you based on the physical state of your crude product.[1]

Caption: Decision tree for handling crude reaction mixtures based on physical state.

Diagram 2: Solubility & Impurity Management

Understanding where your impurities go during the workup.[1]

Caption: Solubility mapping showing the partitioning of impurities during the washing and recrystallization phases.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: Is the product stable in solution? A: In DMSO or DMF, the hydrazide is stable for days at room temperature.[1] However, in protic solvents (Methanol/Ethanol) with traces of acid or acetone, it can form hydrazones or acetals.[1] Always prepare fresh solutions for biological assays.

Q2: Why is the melting point higher than reported in some literature?

A: Hydrazides can exist as different polymorphs or form hydrates.[1] Furthermore, the 4-fluorophenyl derivative typically has a high melting point (

Q3: Can I use Methanol instead of Ethanol?

A: Yes, but Ethanol is preferred.[1] Methanol is more polar and might solubilize some of your product, reducing yield.[1] If you must use Methanol, cool the mixture to

References

-

Synthesis of Quinoline Carbohydrazides (General Protocol)

-

Pfitzinger Reaction & Quinoline Derivatives

-

Purification of Hydrazides

-

Solubility & Biological Activity of 2-Arylquinolines

Technical Support Center: Enhancing Metabolic Stability of Quinoline Drugs with Fluorine Substitution

Welcome to the technical support center for drug development professionals. This guide provides in-depth answers and troubleshooting for researchers focused on enhancing the metabolic stability of quinoline-based drug candidates through fluorine substitution. Here, we delve into the causality behind experimental choices, provide validated protocols, and address common challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address common questions and issues, from foundational concepts to complex experimental troubleshooting.

Part 1: Foundational Concepts

Q1: Why is metabolic stability a critical parameter for our quinoline-based drug candidates?

Metabolic stability, or the susceptibility of a compound to biotransformation, is a crucial determinant of a drug's pharmacokinetic profile.[1][2] For quinoline-based drugs, poor metabolic stability often leads to:

-

Rapid Clearance: The drug is eliminated from the body too quickly, failing to maintain therapeutic concentrations. This can necessitate higher or more frequent dosing, increasing the risk of side effects.[2]

-

Low Oral Bioavailability: Extensive "first-pass metabolism" in the gut wall and liver can significantly reduce the amount of active drug that reaches systemic circulation after oral administration.[2][3]

-

Formation of Undesirable Metabolites: Metabolism can produce inactive byproducts or, more critically, reactive or toxic metabolites that pose safety risks.[1][4]

Evaluating metabolic stability early in the drug discovery process allows for the selection and optimization of candidates with more favorable in vivo properties.[2][5][6]

Q2: What are the primary metabolic pathways for quinoline drugs?

The quinoline scaffold is susceptible to metabolism primarily by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located mainly in the liver.[7][8] These are Phase I metabolic reactions.[1] For the core quinoline structure, key metabolic transformations include:

-

Oxidation/Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the aromatic ring. Studies have shown that enzymes like CYP2E1 are principally involved in forming 3-hydroxyquinoline, while CYP2A6 is involved in producing quinoline-5,6-epoxide, which is then converted to a diol.[7][9][10]

-

N-oxidation: Formation of a quinoline-1-oxide, a reaction in which CYP2A6 is the principal enzyme in human liver microsomes.[7][9]

-

Metabolism of Substituents: If the quinoline core has other functional groups (e.g., piperazinyl moieties in fluoroquinolones), these are often sites of oxidative metabolism.[11]

These oxidative processes make the molecule more polar, preparing it for Phase II conjugation and subsequent excretion.[1]

Caption: Fluorine substitution at a metabolic hot spot blocks CYP450 oxidation.

Q4: What are the potential downsides or caveats of fluorinating a quinoline scaffold?

While beneficial, fluorination is not a universal solution and can introduce new challenges. [12]Key considerations include:

-

Increased Lipophilicity: Adding fluorine, and especially motifs like -CF₃, can significantly increase the molecule's lipophilicity. [12]While this may improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity. [12]* Altered pKa: Fluorine's electron-withdrawing effects can lower the pKa of nearby basic nitrogen atoms, which are common in quinoline structures. This can impact solubility, receptor binding, and cell penetration. [13]* Unpredictable Effects: The benefits of fluorine are highly context-dependent. In some cases, blocking one metabolic pathway may reveal a new, previously minor pathway. [12]A study on fluorinated 7-phenyl-pyrroloquinolinones, for instance, found that monofluorination did not lead to any improvement in metabolic stability. [14]* Synthetic Challenges: The synthesis of specific fluorinated quinoline analogs can be complex and may require specialized reagents and multi-step processes. [15][16]

Part 2: Experimental Design & Protocols

Q5: What is the standard in vitro assay to determine the metabolic stability of a new fluorinated quinoline analog?

The most common and high-throughput initial assay is the Liver Microsomal Stability Assay . [1][17][18]Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly the CYPs. [1][5]This assay measures the rate at which your test compound disappears over time when incubated with these enzymes, providing a calculation of its intrinsic clearance (CLint). [5][17] Q6: Can you provide a detailed, step-by-step protocol for a microsomal stability assay?

Absolutely. This protocol is a standard methodology for assessing Phase I metabolic liability.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated quinoline compound.

Materials:

-

Test Compound Stock Solution (e.g., 10 mM in DMSO)

-

Pooled Liver Microsomes (Human or species of interest, e.g., from a commercial supplier)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive Control Compound (e.g., a compound with known high clearance like Verapamil or Testosterone)

-

Quenching Solution: Ice-cold acetonitrile or methanol containing an internal standard (a structurally similar, stable compound for LC-MS/MS analysis)

-

96-well plates, incubator/shaker (37°C), centrifuge

Methodology: [3][17]1. Prepare Incubation Mixture:

- In a microcentrifuge tube or 96-well plate, prepare the main incubation mixture. For a final volume of 200 µL, combine:

- Phosphate buffer

- Liver microsomes (to a final concentration of 0.5 mg/mL)

- Test compound (diluted from stock to a final concentration of 1 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.

- Pre-incubation:

- Pre-warm the plate containing the incubation mixture to 37°C for 5-10 minutes with gentle shaking. This allows the system to reach thermal equilibrium.

- Initiate Metabolic Reaction:

- Start the reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is your T=0 starting point for the reaction kinetics.

- Time-Point Sampling:

- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) from the incubation mixture.

- Terminate (Quench) Reaction:

- Immediately add the aliquot to a separate plate or tubes containing a larger volume (e.g., 75 µL) of the ice-cold quenching solution with the internal standard. [6][17]This action stops all enzymatic activity by precipitating the microsomal proteins.

- Sample Processing:

- Once all time points are collected, centrifuge the quenched samples at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

- Analysis:

- Carefully transfer the supernatant to a new plate for analysis.

- Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

A[label="1. Prepare Incubation Mixture\n(Microsomes + Buffer + Test Compound)"];

B[label="2. Pre-incubate at 37°C"];

C [label="3. Initiate Reaction\n(Add NADPH Solution)"];

D [label="4. Sample at Time Points\n(0, 5, 15, 30, 60 min)"];

E [label="5. Quench Reaction\n(Add Cold Acetonitrile + Internal Standard)"];

F [label="6. Centrifuge to Remove Protein"];

G [label="7. Analyze Supernatant via LC-MS/MS"];

H [label="8. Calculate t½ and CLint", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Q7: How do I interpret the data from a microsomal stability assay?

The primary goal is to determine the rate of disappearance of your compound. [5]

-

Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

Determine the Slope: For compounds that follow first-order kinetics, this plot should yield a straight line. The slope of this line (k) is the elimination rate constant.

-

Calculate Half-Life (t½): The in vitro half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the slope: t½ (min) = 0.693 / |k|

-

Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize the drug, normalized to the amount of protein in the assay. CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Mass) [17] A longer half-life and lower intrinsic clearance value indicate higher metabolic stability.

Data Presentation Example

The table below illustrates hypothetical data comparing a parent quinoline compound to its fluorinated analogs.

| Compound | Position of Fluorine | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Parent Quinoline | N/A | 8 | 86.6 |

| Analog A | 6-Fluoro | 45 | 15.4 |

| Analog B | 8-Fluoro | > 60 (stable) | < 11.5 |

| Analog C | 3-Fluoro | 10 | 69.3 |

This hypothetical data shows that fluorination at the 6- and 8-positions, known sites of oxidation, significantly improves metabolic stability, whereas fluorination at the 3-position has a modest effect.

Part 3: Advanced Troubleshooting

Q8: I'm seeing high variability in my metabolic stability results. What are the common causes?

-

Compound Solubility: If your compound precipitates in the aqueous buffer, the actual concentration available to the enzymes is unknown and inconsistent. Visually inspect your solutions and consider using a lower concentration or a different co-solvent (though be mindful of its effect on enzymes).

-

NADPH Degradation: The NADPH regenerating system is crucial. If it is old, improperly stored, or its activity is compromised, the metabolic rate will be inconsistent. Always use a fresh or validated system.

-

Microsome Activity: Ensure your microsomes have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can reduce enzymatic activity.

-

Analytical Method: An unreliable LC-MS/MS method (e.g., poor peak shape, instrument drift, matrix effects) is a major source of variability. Ensure your method is robust and always use an internal standard.

Q9: My fluorinated quinoline is still metabolized quickly. How can I identify the metabolites to guide the next design cycle?

If your compound is still unstable, you need to identify the new "soft spot". This requires a Metabolite Identification (MetID) study.

-

Experimental Setup: Run a larger-scale microsomal incubation, allowing a significant portion of the parent drug to be consumed.

-

Analysis: Use high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument. Analyze the samples looking for masses corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation, etc.).

-